tert-butyl 2-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate
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Description
Tert-butyl 2-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C19H30N4O4 and its molecular weight is 378.473. The purity is usually 95%.
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Scientific Research Applications
Comparative Study of Synthesis Techniques
The research on the synthesis of pyrazole derivatives, including compounds with tert-butyl groups, highlights advancements in reaction media and regioselectivity. Martins et al. (2012) explored the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating the impact of reaction conditions on product distribution and regioselectivity, which is crucial for developing compounds with precise biological activities (Martins et al., 2012).
Multigram Synthesis for Fluoroalkyl-Substituted Pyrazoles
Iminov et al. (2015) discussed the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leading to fluorinated pyrazole-4-carboxylic acids. This methodological advancement facilitates the multigram synthesis of fluorinated pyrazoles, indicating the compound's versatility in synthesizing structurally diverse pyrazoles (Iminov et al., 2015).
Antitumor Potential
Abonía et al. (2011) synthesized novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates with potential antitumor activities. Screening by the US National Cancer Institute showed that some compounds exhibited significant activity against various cancer cell lines, highlighting the compound's role in developing new antitumor agents (Abonía et al., 2011).
Coordination Chemistry and Ligand Development
Research on the coordination chemistry of pyrazole derivatives, including the study by Halcrow (2005), provides insights into the synthesis of complex compounds and their applications in luminescent materials and spin-state transitions. This demonstrates the chemical's utility in developing versatile ligands for coordination chemistry and potential applications in material science (Halcrow, 2005).
Mechanoluminescence and OLED Applications
Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates showing mechanoluminescence and high efficiency in OLED devices. This highlights the application of tert-butyl pyrazole derivatives in creating advanced materials for lighting and display technologies (Huang et al., 2013).
Properties
IUPAC Name |
tert-butyl 2-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-19(2,3)27-18(25)23-8-4-5-16(23)17(24)21-15-11-20-22(13-15)12-14-6-9-26-10-7-14/h11,13-14,16H,4-10,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNAWIPZMLRPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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